



# Application Note: Identifying CK2 Substrate Functions Using Genome-Wide CRISPR/Cas9 Screening

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Compound of Interest					
Compound Name:	Casein Kinase Substrates 3				
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#### Introduction

Protein kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is ubiquitously expressed in eukaryotic cells. CK2 is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival.[1] Its activity is often elevated in a wide range of cancers, where it plays a pro-survival and anti-apoptotic role, making it an attractive target for drug development.[2][3] CK2 exerts its influence by phosphorylating hundreds of substrate proteins, thereby modulating key signaling pathways such as Wnt/β-catenin, PI3K/Akt/mTOR, and NF-κB.[4][5][6] Identifying the full spectrum of CK2 substrates and understanding their specific functions is paramount for elucidating the mechanisms of CK2-driven cancer progression and for developing targeted therapies.

CRISPR/Cas9 knockout screens have emerged as a powerful and unbiased tool for systematically interrogating gene function on a genome-wide scale.[7][8] By creating a population of cells, each with a single gene knockout, these screens can identify genes that are essential for a specific phenotype, such as resistance or sensitivity to a drug. This application note describes a strategy for employing a genome-wide CRISPR/Cas9 loss-of-function screen to identify substrates of CK2 whose inactivation confers sensitivity to a CK2 inhibitor. This approach allows for the functional validation of CK2-substrate interactions in a high-throughput manner.

Principle of the Screen



The screening strategy is based on the principle of synthetic lethality. In this context, cancer cells that are highly dependent on CK2 signaling are treated with a sub-lethal dose of a specific CK2 inhibitor. In this sensitized genetic background, the knockout of a gene encoding a critical CK2 substrate—one that is essential for mediating the pro-survival output of CK2—will lead to cell death or a significant reduction in proliferation. By comparing the representation of single-guide RNAs (sgRNAs) in the inhibitor-treated population versus a control (e.g., DMSO-treated) population using next-generation sequencing (NGS), genes whose knockout leads to a significant depletion of the corresponding sgRNAs can be identified as "hits." These hits represent putative CK2 substrates or key pathway components that, when lost, synergize with CK2 inhibition to induce a lethal phenotype.

#### **Detailed Protocols**

This section provides a detailed methodology for performing a genome-wide, pooled CRISPR/Cas9 knockout screen to identify functional substrates of CK2.

## Protocol 1: sgRNA Library Design and Lentiviral Production

- sgRNA Library Selection: Choose a validated, genome-wide sgRNA library (e.g., GeCKOv2, Brunello).[8] These libraries typically contain 3-6 sgRNAs per gene to ensure robust hit identification and are cloned into a lentiviral vector that also contains a selection marker, such as puromycin resistance.
- Lentivirus Production:
  - Plate HEK293T cells (a common virus-producing cell line) in 15-cm dishes at a density that will result in 70-80% confluency on the day of transfection.
  - For each plate, prepare a transfection mix containing the pooled sgRNA library plasmid, a
    packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) in a sterile
    tube with a suitable transfection reagent (e.g., Lipofectamine 3000 or PEI).
  - Incubate the transfection mix according to the manufacturer's protocol and add it dropwise to the HEK293T cells.
  - After 48-72 hours, harvest the supernatant containing the lentiviral particles.



- $\circ$  Pool the supernatant, centrifuge to pellet cell debris, and filter through a 0.45  $\mu$ m filter to remove any remaining cells.
- The virus can be concentrated by ultracentrifugation if necessary. Aliquot the viral supernatant and store it at -80°C.
- Viral Titer Determination: It is critical to determine the viral titer to achieve a low multiplicity of infection (MOI) during the screen.
  - Plate the target cancer cell line (stably expressing Cas9) in a 24-well plate.
  - Add varying amounts of the viral supernatant to the wells.
  - After 24 hours, replace the medium with fresh medium containing a selection agent (e.g., puromycin).
  - After 48-72 hours of selection, count the number of surviving cells in each well to calculate the viral titer in transducing units per mL (TU/mL).

#### Protocol 2: CRISPR/Cas9 Screen Execution

- Cell Line Preparation: Use a cancer cell line known to be sensitive to CK2 inhibition. If the
  cell line does not endogenously express Cas9, it must first be transduced with a lentivirus
  expressing Cas9 and a different selection marker (e.g., blasticidin) to generate a stable
  Cas9-expressing cell line.
- Lentiviral Transduction of sgRNA Library:
  - The goal is to transduce the Cas9-expressing cells at a low MOI (0.2–0.5) to ensure that the majority of cells receive a single sgRNA.[9]
  - Calculate the required volume of virus and the number of cells needed to achieve a
    representation of at least 300-500 cells per sgRNA in the library after selection.[9][10] For
    a library with 120,000 sgRNAs, this means starting with at least 36-60 million cells.
  - Transduce the cells in suspension or in large-format flasks.



- Antibiotic Selection: 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells. Maintain the selection until a non-transduced control plate shows complete cell death.
- · Screening and Cell Harvesting:
  - After selection, harvest a portion of the cells as the initial timepoint (T0) reference sample.
     This sample is crucial for calculating sgRNA depletion.[10]
  - Split the remaining cells into two large populations: the control group (e.g., DMSO) and the experimental group (CK2 inhibitor).
  - Culture the cells for 14-21 days, ensuring that the cell number is maintained to preserve the library's complexity (at least 300-500 cells per sgRNA at each passage).
  - At the end of the screen, harvest the cells from both the control and experimental arms.

# Protocol 3: Next-Generation Sequencing (NGS) and Data Analysis

- Genomic DNA Extraction: Extract high-quality genomic DNA (gDNA) from the T0 and final endpoint cell pellets.
- sgRNA Cassette Amplification: Use a two-step PCR protocol to amplify the sgRNA sequences from the gDNA. The first PCR uses primers that flank the integrated sgRNA cassette. The second PCR adds the NGS adapters and barcodes for multiplexing samples.
   [10]
- Next-Generation Sequencing: Pool the barcoded PCR products and perform high-depth sequencing on an NGS platform (e.g., Illumina NovaSeq). A negative selection (dropout) screen requires greater sequencing depth to identify subtle changes in sgRNA representation.[10]
- Data Analysis:
  - The raw sequencing data (FASTQ files) are first processed to count the occurrences of each sgRNA in every sample.



- Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the data.[11][12]
- MAGeCK normalizes the read counts, calculates the log-fold change (LFC) of each sgRNA between the endpoint and T0 samples, and uses a robust rank aggregation (RRA) algorithm to identify genes whose corresponding sgRNAs are significantly depleted in the CK2 inhibitor-treated group compared to the control group.[11]
- The output is a ranked list of genes, with associated p-values and false discovery rates (FDR), indicating the statistical significance of their depletion.

#### **Data Presentation**

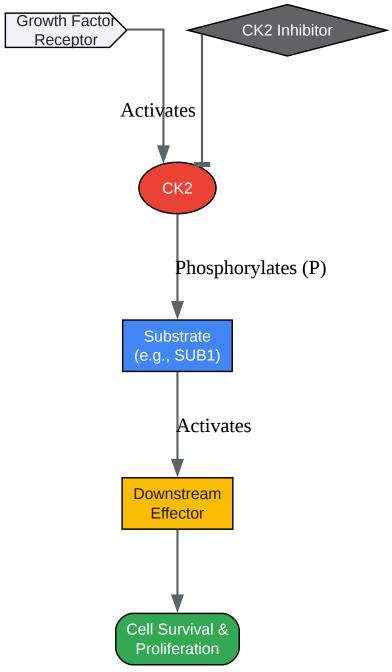
The results from the MAGeCK analysis can be summarized in a table to highlight the top candidate genes.

Table 1: Top Hits from a Hypothetical CRISPR Screen for CK2 Substrate Function

Gene Symbol	Description	Average Log2 Fold Change (Depletion)	P-value	False Discovery Rate (FDR)
SUB1	Substrate 1, E3 Ubiquitin Ligase	-3.1	1.2e-8	5.5e-7
SUB2	Substrate 2, Scaffolding Protein	-2.8	8.9e-8	2.1e-6
KIN3	Kinase 3, Downstream Effector	-2.5	4.5e-7	6.8e-6
TFAC4	Transcription Factor 4	-2.3	1.1e-6	1.3e-5
PROT5	Pro-survival Protein 5	-2.1	5.6e-6	4.7e-5



## Mandatory Visualizations Signaling Pathway Diagram



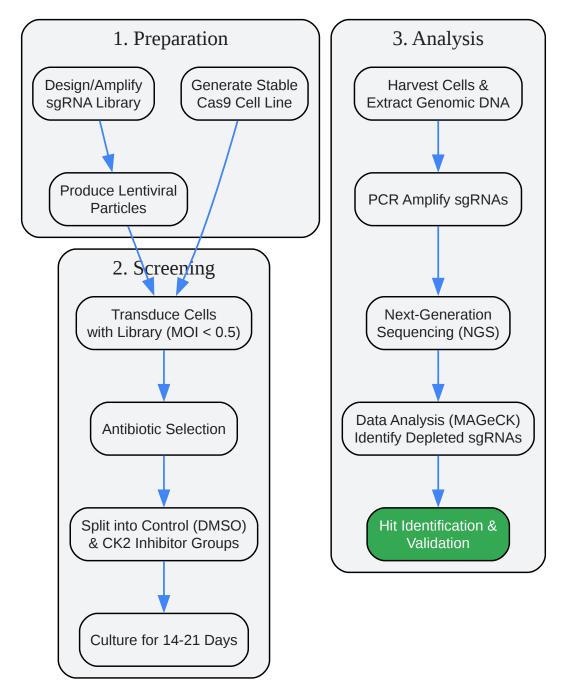
Hypothetical CK2 Pro-Survival Pathway

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Caption: A diagram of a hypothetical CK2 signaling cascade leading to cell survival.



#### **Experimental Workflow Diagram**



CRISPR/Cas9 Screening Workflow

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Caption: Workflow for identifying CK2 substrates via CRISPR/Cas9 screening.



#### **Hit Validation**

Identifying candidate genes is the first step; rigorous validation is required to confirm them as true hits.[13]

- Individual Gene Knockout: Validate top hits by generating individual knockout cell lines for each gene using 2-3 different sgRNAs that were not in the original library.[13] The phenotype (increased sensitivity to the CK2 inhibitor) should be reproducible.
- Orthogonal Validation: Use an alternative method, such as RNA interference (RNAi), to silence the gene's expression and confirm that this also sensitizes cells to the CK2 inhibitor.
   [13]
- Rescue Experiments: In the validated knockout cell line, re-introduce the wild-type version of the gene. This should "rescue" the phenotype, restoring resistance to the CK2 inhibitor.
- Biochemical Assays: Perform in vitro kinase assays using recombinant CK2 and the putative substrate protein to confirm direct phosphorylation. Mass spectrometry can be used to identify the specific phosphorylation sites.

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